molecular formula C26H17F3N4O4S B2651409 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034573-09-4

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2651409
CAS RN: 2034573-09-4
M. Wt: 538.5
InChI Key: XNHDSHBOEDNJTP-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a benzo[d][1,3]dioxole ring, a quinazolinone ring, and an oxadiazole ring. These structures are often found in various pharmaceuticals and could potentially have interesting biological activities .

Scientific Research Applications

Radiotracer Applications in Clinical Research

One study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), which is of clinical interest for conditions like multiple sclerosis. The radiotracer, designed for PET imaging, showed promise in evaluating inflammation in human clinical populations, supporting its safety for repeated measures in participants. The brain uptake correlated well with known target topography, indicating its potential for specific clinical applications (Brier et al., 2022).

Understanding Drug Metabolism and Pharmacokinetics

Another study on the disposition and metabolism of an orexin receptor antagonist, SB-649868, under development for insomnia treatment, highlighted the importance of understanding how drugs are metabolized and excreted. The study provided insights into the drug's elimination pathways, half-life, and principal metabolites, which are critical for assessing drug safety and efficacy (Renzulli et al., 2011).

Probing Neuroreceptor Sites with Novel Ligands

Research on novel ligands for imaging benzodiazepine receptor sites in the human brain has opened new avenues for studying brain disorders. A study involving an iodine-123 labelled ligand demonstrated its specificity and promising application for SPET imaging, underscoring the potential of such compounds in neuroscientific research (Kuikka et al., 1996).

Drug Development for Neurological and Psychiatric Conditions

The synthesis and evaluation of benzo[d]thiazol derivatives for their antidepressant and anticonvulsant effects exemplify the process of drug discovery and development. Such studies not only contribute to our understanding of molecular mechanisms underlying these effects but also offer potential new therapeutic options for treating depression and epilepsy (Jin et al., 2019).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F3N4O4S/c27-26(28,29)17-5-3-4-16(11-17)23-31-22(37-32-23)13-38-25-30-19-7-2-1-6-18(19)24(34)33(25)12-15-8-9-20-21(10-15)36-14-35-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHDSHBOEDNJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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